Octyl formate, also known as octyl methanoate or octyl formic acid, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Octyl formate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Octyl formate has been primarily detected in urine. Within the cell, octyl formate is primarily located in the membrane (predicted from logP) and cytoplasm. Octyl formate can be biosynthesized from octan-1-ol. Octyl formate is a cucumber, fruity, and orange tasting compound that can be found in herbs and spices. This makes octyl formate a potential biomarker for the consumption of this food product.
Octyl formate is a formate ester of octan-1-ol. It has a role as a metabolite. It derives from an octan-1-ol.
Octyl formate
CAS No.: 112-32-3
Cat. No.: VC21005752
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112-32-3 |
---|---|
Molecular Formula | C9H18O2 |
Molecular Weight | 158.24 g/mol |
IUPAC Name | octyl formate |
Standard InChI | InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3 |
Standard InChI Key | AVBRYQRTMPHARE-UHFFFAOYSA-N |
SMILES | CCCCCCCCOC=O |
Canonical SMILES | CCCCCCCCOC=O |
Boiling Point | 198.8 °C |
Melting Point | -39.1 °C -39.1°C |
Introduction
Chemical Identity and Structure
Basic Identification
Octyl formate is a formate ester of octan-1-ol with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . The compound is registered with CAS number 112-32-3 and can be represented using several chemical notations:
Identifier Type | Value |
---|---|
IUPAC Name | Octyl formate |
Traditional Name | Formic acid, octyl ester |
SMILES | CCCCCCCCOC=O |
InChI | InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3 |
InChI Key | AVBRYQRTMPHARE-UHFFFAOYSA-N |
The structure consists of a straight eight-carbon alkyl chain (octyl group) connected to a formate group through an ester linkage, making it a member of the fatty alcohol esters family .
Chemical Classification
Based on its molecular structure, octyl formate is categorized within the following chemical taxonomy :
Classification Level | Category |
---|---|
Kingdom | Organic compounds |
Super Class | Lipids and lipid-like molecules |
Class | Fatty Acyls |
Sub Class | Fatty alcohol esters |
Direct Parent | Fatty alcohol esters |
From a chemical perspective, octyl formate is defined as a formate ester of octan-1-ol, positioning it within the broader category of fatty alcohol esters .
Physical and Chemical Properties
Physical Characteristics
Octyl formate exhibits distinct physical properties that influence its applications across various industries :
Property | Value |
---|---|
Physical State | Colorless liquid |
Odor | Fruity with rose-orange notes |
Taste | Bitter, refreshingly fruity green at low concentrations |
Melting Point | -39.1°C |
Boiling Point | 87-89°C at 20 mmHg |
Density | 0.877 g/mL at 25°C |
Flash Point | 171°F (77°C) - closed cup |
LogP | 3.49 |
The compound is characterized by its hydrophobicity, being practically insoluble in water but readily soluble in most organic solvents . This property is reflected in its relatively high LogP value of 3.49, indicating significant lipophilicity .
Sensory Properties
One of the most commercially valuable aspects of octyl formate is its distinctive organoleptic profile :
Sensory Attribute | Description |
---|---|
Primary Odor Type | Fruity |
Odor Notes | Rose, orange, waxy, cucumber |
Flavor Profile | Bitter at high concentrations, refreshingly fruity-green at low concentrations |
These sensory characteristics make octyl formate particularly valuable in flavor and fragrance applications, where it can impart complex fruity notes with floral undertones .
Synthesis Methods
Traditional Chemical Synthesis
Several methods exist for synthesizing octyl formate, with esterification of octanol with formic acid being the most common approach :
Direct Esterification
The primary synthesis route involves the direct esterification of n-octyl alcohol (1-octanol) with formic acid . A notable characteristic of this reaction is that formic acid is strong enough to self-catalyze the reaction without requiring additional acid catalysts . The reaction can be represented as:
CH₃(CH₂)₇OH + HCOOH → CH₃(CH₂)₇OCHO + H₂O
Alternative Synthetic Routes
Other documented methods for octyl formate synthesis include :
-
Boiling n-octyl chloride with formamide in the presence of small amounts of HCl
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Using boron trioxide (B₂O₃) as both a catalyst and dehydrating agent to prevent water formation during reaction
Enzymatic Synthesis
Recent advances in green chemistry have led to the development of enzymatic methods for octyl formate synthesis . Research has demonstrated successful enzymatic synthesis using immobilized lipases, particularly Novozym 435 . This approach represents a more environmentally friendly alternative to traditional chemical synthesis.
A comprehensive study of enzymatic synthesis parameters revealed the following optimal conditions :
Parameter | Optimal Value |
---|---|
Enzyme Type | Novozym 435 |
Enzyme Concentration | 15 g/L |
Formic Acid:Octanol Ratio | 1:7 |
Reaction Temperature | 40°C |
Solvent | 1,2-dichloroethane |
Maximum Conversion | 96.51% |
A significant advantage of the enzymatic approach is the reusability of Novozym 435 under optimal conditions, which helps reduce the economic burden associated with enzymatic synthesis .
Regulatory Body/Standard | Designation |
---|---|
FDA 21 CFR | 172.515 (Synthetic flavoring substances) |
FEMA Number | 2809 |
JECFA Number | 122 |
EWG's Food Scores | 1 (indicating low concern) |
EPA Substance Registry System | Formic acid, octyl ester (112-32-3) |
These regulatory designations support the compound's commercial use in food, fragrance, and other applications.
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